molecular formula C12BrF25 B3278139 Perfluorododecyl bromide CAS No. 67193-90-2

Perfluorododecyl bromide

Cat. No.: B3278139
CAS No.: 67193-90-2
M. Wt: 698.99 g/mol
InChI Key: XLDCRDVOTVYYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorododecyl bromide (CAS 67193-90-2) is a fully fluorinated alkyl bromide with the molecular formula C₁₂BrF₂₅. As a perfluorinated compound, it exhibits exceptional thermal stability, chemical inertness, and hydrophobic properties due to the strong C-F bonds and the perfluoroalkyl chain. These characteristics make it valuable in applications requiring resistance to harsh environments, such as specialty coatings, fire-retardant materials, and electronic manufacturing .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12BrF25/c13-11(34,35)9(30,31)7(26,27)5(22,23)3(18,19)1(14,15)2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDCRDVOTVYYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC12F25, C12BrF25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Dodecane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895333
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67193-90-2
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorododecyl bromide can be synthesized through the bromination of perfluorododecane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of a terminal hydrogen atom with a bromine atom.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Perfluorododecyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution (SN2) and electrophilic substitution (SE2). The compound can also participate in reduction reactions where the bromine atom is replaced by a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution (SN2): Common nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2) can react with this compound under basic conditions.

    Electrophilic Substitution (SE2): Electrophiles such as halogens (Cl2, I2) can react with this compound in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to replace the bromine atom with a hydrogen atom.

Major Products Formed

    Nucleophilic Substitution: Formation of perfluorododecyl alcohols, ethers, or amines.

    Electrophilic Substitution: Formation of perfluorododecyl halides.

    Reduction: Formation of perfluorododecane.

Scientific Research Applications

Perfluorododecyl bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other perfluorinated compounds.

    Biology: Employed in the development of oxygen carriers and blood substitutes due to its high gas solubility.

    Medicine: Investigated for use in medical imaging and drug delivery systems.

    Industry: Utilized in the production of superhydrophobic and oleophobic coatings, as well as in the separation of oil and water.

Mechanism of Action

The mechanism of action of perfluorododecyl bromide is primarily based on its ability to dissolve gases and interact with biological membranes. In medical applications, it can enhance oxygen delivery by increasing the solubility of oxygen in the bloodstream. The compound’s hydrophobic nature allows it to interact with lipid membranes, making it useful in drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with perfluorododecyl bromide, differing in fluorination patterns, molecular architecture, and applications:

Decafluorobenzhydryl Bromide

  • Molecular Formula : C₁₃HBrF₁₀
  • Molecular Weight : 427.04 g/mol
  • CAS : 5736-49-2
  • Properties : Features a benzohydryl core substituted with ten fluorine atoms and a bromine atom. Unlike this compound’s linear alkyl chain, this compound’s aromatic structure enhances rigidity, making it useful in synthesizing fluorinated polymers or liquid crystals .
  • Applications : Intermediate in organic synthesis for pharmaceuticals or agrochemicals.

p-Fluorobenzyl Bromide

  • Molecular Formula : C₇H₆BrF
  • Molecular Weight : 189.02 g/mol
  • CAS : 352-11-4
  • Properties: A mono-fluorinated aromatic bromide with a reactive benzyl bromide group. Less fluorinated than this compound, it serves as a building block for introducing fluorine into pharmaceuticals or agrochemicals .
  • Applications : Key reagent in Suzuki coupling reactions or drug derivatization.

Ammonium Perfluorooctanesulfonate (APFO)

  • Molecular Formula : C₈F₁₇SO₃NH₄
  • Molecular Weight : 527.2 g/mol
  • CAS : 29081-56-9
  • Properties : A perfluorinated sulfonate salt with an ionic sulfonate group. Unlike this compound, APFO is water-soluble and historically used in stain-resistant coatings. However, its environmental persistence and toxicity led to regulatory restrictions .
  • Applications : Legacy use in textiles and firefighting foams (phased out in many regions).

Domiphen Bromide

  • Molecular Formula: C₂₂H₄₀BrNO
  • Molecular Weight : 414.47 g/mol
  • CAS : 538-71-6
  • Properties: A quaternary ammonium bromide with a long alkyl chain.
  • Applications : Antiseptic in cosmetics and disinfectants.

Research Findings and Environmental Considerations

  • Research highlights its utility in creating superhydrophobic surfaces, with thermal stability up to 300°C .
  • APFO : Extensive studies link it to bioaccumulation and toxicity, prompting global phase-outs. This contrasts with this compound’s niche industrial use, which may reduce environmental exposure .
  • Decafluorobenzhydryl Bromide : Demonstrates reactivity in cross-coupling reactions, enabling fluorinated aromatic systems in optoelectronics .
  • Domiphen Bromide : Effective against Gram-positive bacteria at 0.1–1.0% concentrations, highlighting its role as a safer alternative to triclosan .

Biological Activity

Perfluorododecyl bromide (PFDB) is a member of the perfluoroalkyl substances (PFAS) family, known for its unique chemical properties and potential biological activities. This article explores the biological activity of PFDB, including its effects on cellular systems, potential therapeutic applications, and associated toxicological concerns.

PFDB is characterized by a perfluorinated carbon chain, which imparts hydrophobic and lipophobic properties. Its structure typically includes a bromine atom attached to the terminal carbon of a dodecane backbone, making it an interesting compound for various applications, particularly in biomedicine and environmental science.

Oxygen Carrier Properties

One of the notable biological activities of PFDB is its potential as an oxygen carrier . Similar to other perfluorocarbons (PFCs), PFDB can dissolve significant amounts of oxygen, which can be advantageous in medical applications such as blood substitutes. Studies indicate that PFC emulsions can deliver oxygen more efficiently to tissues compared to hemoglobin in red blood cells due to their linear loading and unloading characteristics .

Property PFDB Hemoglobin
Oxygen solubilityHighModerate
Oxygen delivery efficiencyLinearSigmoidal
Potential for use in medical applicationsYesLimited

Cellular Effects

Research has shown that exposure to PFAS, including PFDB, can lead to various cellular responses. These include:

  • Genotoxicity : PFAS compounds have been linked with DNA damage and mutations in cellular models .
  • Immunotoxicity : PFDB may impair immune function by affecting macrophage activity and cytokine production, potentially leading to increased susceptibility to infections .
  • Endocrine Disruption : There is evidence suggesting that PFAS can interfere with hormonal signaling pathways, which may contribute to reproductive toxicity .

Case Studies and Research Findings

  • Toxicological Studies : A comprehensive review highlighted that exposure to PFAS is associated with liver toxicity, developmental toxicity, and an increased risk of certain cancers . Specific studies have shown that PFDB can induce oxidative stress in liver cells, leading to elevated liver enzymes and potential long-term damage.
  • Therapeutic Applications : In experimental settings, PFDB has been utilized in formulations aimed at enhancing hair growth by improving oxygen supply to hair follicles. This application demonstrates its potential utility in cosmetic dermatology .
  • Environmental Impact : PFDB's persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity. Studies have detected PFAS in various environmental samples, indicating widespread contamination and prompting regulatory scrutiny .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Perfluorododecyl bromide (CAS 67193-90-2) that influence experimental design?

  • Answer: Key properties include its molecular weight (CAS 67193-90-2), solubility in organic solvents (e.g., carbon disulfide, acetic acid), thermal stability, and reactivity with nucleophiles. Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is essential to confirm structural integrity and purity. Safety protocols, such as referencing material safety data sheets (MSDS), are critical due to its potential toxicity .

Q. What synthetic methodologies are effective for producing this compound, and how can purity be optimized?

  • Answer: Synthesis typically involves bromination of perfluorinated precursors using bromine in solvents like carbon disulfide. Purification via recrystallization or column chromatography is recommended. Analytical techniques like high-performance liquid chromatography (HPLC) and elemental analysis ensure purity, minimizing interference from byproducts such as residual bromides .

Q. How can this compound be detected and quantified in environmental samples?

  • Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection at trace levels (parts-per-trillion). Method validation should include calibration curves, recovery rates, and limits of detection, aligned with EPA guidelines for perfluoroalkyl substances (PFAS). Cross-contamination prevention during sampling is critical, as outlined in PFAS-focused protocols .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer: Use fume hoods, chemical-resistant gloves, and closed systems to minimize inhalation or dermal exposure. Waste disposal must adhere to EPA regulations for halogenated compounds. Safety data sheets (MSDS) and toxicological profiles from ATSDR provide specific exposure limits and emergency response measures .

Advanced Research Questions

Q. How do the toxicokinetic properties of this compound inform in vivo study design?

  • Answer: Toxicokinetic studies should evaluate absorption, distribution, metabolism, and excretion (ADME) using radiolabeled compounds. Dose-response relationships must account for bioaccumulation potential, with endpoints aligned with ATSDR guidelines for chronic exposure assessment. Tissue-specific half-lives and metabolite profiling via GC-MS are critical .

Q. What analytical strategies are effective for identifying degradation products of this compound under environmental stressors?

  • Answer: Accelerated degradation studies using UV irradiation or advanced oxidation processes (AOPs) can simulate environmental conditions. High-resolution mass spectrometry (HRMS) and ion chromatography are recommended for identifying products like perfluorocarboxylic acids. Data should be tabulated to compare degradation pathways and half-lives .

Q. How can computational models predict the environmental fate of this compound?

  • Answer: Quantitative structure-activity relationship (QSAR) models and fugacity-based fate models require input parameters such as Log Kow (octanol-water partition coefficient) and Henry’s law constants. Experimental validation using soil-water partitioning studies and biotic degradation assays enhances model accuracy. Results should be contextualized with PFAS regulatory thresholds .

Q. What experimental design considerations ensure reproducibility in studies involving this compound?

  • Answer: Standardize solvent systems, temperature, and humidity controls to minimize variability. Document protocols using IMRAD (Introduction, Methods, Results, Discussion) format, including detailed reagent tables and statistical methods (e.g., ANOVA for replicate comparisons). Reference methodologies from peer-reviewed toxicological profiles to align with best practices .

Methodological Notes

  • Data Presentation: Tabulate analytical results (e.g., NMR shifts, LC-MS/MS detection limits) to enhance clarity. Use comparative tables for degradation kinetics or toxicity thresholds, citing EPA or ATSDR frameworks .
  • Ethical Compliance: Adhere to institutional review board (IRB) standards for in vivo studies, including justification of sample sizes and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorododecyl bromide
Reactant of Route 2
Reactant of Route 2
Perfluorododecyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.